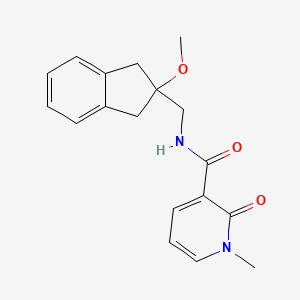
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H20N2O3 and its molecular weight is 312.369. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
It features a dihydropyridine core, which is known for its diverse biological properties. The presence of the methoxy and indenyl groups contributes to its pharmacological profile.
1. Antitumor Activity
Research has shown that compounds similar to this compound exhibit significant antitumor effects. For instance, one study reported robust antitumor activity in a Karpas-422 xenograft model when dosed at 160 mg/kg BID, highlighting its potential as an oncology therapeutic agent .
2. Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. A related study indicated that derivatives with similar structural motifs exhibited bactericidal effects against various Gram-positive bacteria including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) ranged from 15.625 to 62.5 μM for certain derivatives .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antitumor Mechanism : The compound is believed to inhibit the activity of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in transcriptional silencing and is implicated in various malignancies. Inhibition of the EZH2 enzyme within this complex has been shown to lead to reduced tumor growth .
- Antimicrobial Mechanism : The antibacterial action appears to involve the inhibition of protein synthesis pathways followed by disruption of nucleic acid and peptidoglycan production . This dual mechanism contributes to its efficacy against biofilms formed by resistant strains such as MRSA.
Case Study 1: Antitumor Efficacy
In a preclinical study, N-(4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl) derivatives were tested for their efficacy against various cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis in sensitive cell lines .
Case Study 2: Antibacterial Activity
A series of derivatives were tested for their ability to combat biofilms formed by MRSA. The results showed that certain compounds had a minimum biofilm inhibitory concentration (MBIC) significantly lower than that of standard antibiotics like ciprofloxacin, indicating their potential as effective antibiofilm agents .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-1-methyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-20-9-5-8-15(17(20)22)16(21)19-12-18(23-2)10-13-6-3-4-7-14(13)11-18/h3-9H,10-12H2,1-2H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTSZZUFEAZDGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC2(CC3=CC=CC=C3C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














